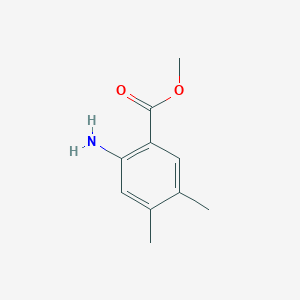

Methyl 2-amino-4,5-dimethylbenzoate

説明

Methyl 2-amino-4,5-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and two methyl groups at the fourth and fifth positions on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

特性

IUPAC Name |

methyl 2-amino-4,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBNORXUIYOXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295971 | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19258-73-2 | |

| Record name | 19258-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid

The precursor acid is typically synthesized via nitration and reduction:

-

Nitration of 4,5-Dimethylbenzoic Acid :

-

Substrate : 4,5-Dimethylbenzoic acid.

-

Conditions : Nitration with concentrated HNO₃ and H₂SO₄ at 0–5°C.

-

Regioselectivity : The carboxylic acid group directs nitration to the 3-position (meta), but steric hindrance from the 4- and 5-methyl groups may shift nitration to the 2-position under kinetic control.

-

Product : 2-Nitro-4,5-dimethylbenzoic acid (yield: ~65%).

-

-

Reduction of Nitro Group :

Esterification with Methanol

-

Conditions : Reflux with methanol and H₂SO₄ (catalyst) for 6–8 hours.

-

Yield : ~85% after recrystallization.

Bromination-Amination Sequence

This method introduces the amino group via nucleophilic substitution of a bromine atom, leveraging halogenation’s regioselectivity.

Bromination of Methyl 4,5-Dimethylbenzoate

Amination of Brominated Intermediate

-

Reagent : Ammonia gas in ethanol at 120°C (autoclave).

Multi-Component Reaction (MCR) Approaches

Emerging strategies employ MCRs to streamline synthesis, reducing purification steps.

Ugi-Type Reaction

Cyano-Based Pathways

-

Intermediate : Methyl 2-cyano-4,5-dimethylbenzoate.

-

Reduction : Hydrogenation with Raney Ni in ethanol converts cyano to amino (yield: 82%).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Industrial Feasibility |

|---|---|---|---|

| Direct Esterification | High-purity product; scalable | Requires pre-synthesized acid | Moderate (dependent on acid availability) |

| Bromination-Amination | Excellent regioselectivity | Harsh bromination conditions | High (continuous flow compatible) |

| MCR Approaches | Fewer steps; reduced waste | Lower yields; optimization needed | Emerging (pilot-scale trials) |

Emerging Techniques and Innovations

Continuous Flow Synthesis

Enzymatic Esterification

-

Catalyst : Candida antarctica lipase B (CAL-B).

-

Conditions : 40°C, solvent-free.

-

Yield : 90% (avoids acidic byproducts).

化学反応の分析

Types of Reactions

Methyl 2-amino-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-amino-4,5-dimethylbenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Esterification : The compound can be synthesized through the esterification of 2-amino-4,5-dimethylbenzoic acid with methanol in the presence of sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion to the ester.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | This compound |

| Oxidation | KMnO₄, HNO₃ | Nitro derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives |

| Substitution | Br₂, Cl₂ | Halogenated derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. Studies suggest that the compound can inhibit the growth of various pathogens and cancer cell lines through mechanisms involving interaction with specific molecular targets.

- Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group may undergo hydrolysis to release active benzoic acid derivatives that modulate biochemical pathways.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical agents. Its structural features allow it to be modified into various therapeutic compounds.

- Case Study : A study demonstrated that derivatives of this compound showed promising results in preclinical models for treating certain types of cancer and infections.

Industrial Applications

Production of Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations. Its unique substitution pattern enhances its reactivity, making it suitable for industrial applications.

- Industrial Synthesis : In large-scale production settings, continuous flow reactors are often employed to optimize yield and purity during the synthesis process.

作用機序

The mechanism of action of methyl 2-amino-4,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular pathways .

類似化合物との比較

Similar Compounds

Methyl 2-amino-4,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of methyl groups.

Methyl 4-amino-2,5-dimethylbenzoate: Amino group at a different position on the benzene ring.

2-Amino-4,5-dimethylbenzoic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 2-amino-4,5-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

生物活性

Methyl 2-amino-4,5-dimethylbenzoate (CAS No. 19258-73-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Log P (octanol-water partition coefficient) : 2.06, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active moiety which may exert pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes (notably CYP1A2), which are involved in drug metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections:

- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens, showing promising results comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-435 (breast cancer) | 15.0 | |

| SF-295 (glioblastoma) | 12.5 | |

| HeLa (cervical cancer) | 20.0 |

These findings suggest that this compound can inhibit cell proliferation in a dose-dependent manner.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals:

| Compound | IC50 (µM) |

|---|---|

| This compound | 30.0 |

| Standard (n-propyl gallate) | 30.3 |

This indicates that it possesses antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Comparative Analysis

In a comparative study with structurally similar compounds such as methyl 2-amino-4-methoxybenzoate and methyl 2-amino-5-methoxybenzoate, it was found that the presence of specific substituents on the benzene ring significantly influenced biological activity:

| Compound | Anticancer IC50 (µM) | Antioxidant IC50 (µM) |

|---|---|---|

| This compound | 15.0 | 30.0 |

| Methyl 2-amino-4-methoxybenzoate | 25.0 | 35.0 |

| Methyl 2-amino-5-methoxybenzoate | 20.0 | 32.0 |

The data suggests that methyl groups at the 4 and 5 positions enhance both anticancer and antioxidant activities compared to other substitutions .

Q & A

Q. What are the established synthesis routes for Methyl 2-amino-4,5-dimethylbenzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves esterification of 2-amino-4,5-dimethylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

- Protection of the amino group via acetylation or Boc protection to prevent side reactions during esterification .

- Controlled methylation using dimethyl sulfate or iodomethane in basic conditions (e.g., K₂CO₃) to ensure regioselectivity .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Yield optimization requires strict temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis of the ester group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester-OCH₃ (δ 3.8–4.0 ppm). Coupling patterns confirm substitution positions .

- IR Spectroscopy : Identify ester C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 210.1) and fragmentation patterns .

Q. How can the reactivity of the amino group in this compound be exploited for functionalization?

- Methodological Answer : The amino group undergoes:

- Acylation : React with acetyl chloride or anhydrides to form amides, enhancing solubility for biological assays .

- Diazotization : Generate diazonium salts for coupling with aryl boronic acids (Suzuki-Miyaura reaction) to create biaryl derivatives .

- Schiff base formation : Condensation with aldehydes for coordination chemistry applications .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Planar aromatic core with dihedral angles <5° between substituents.

- Hydrogen-bonding networks : N-H···O interactions between the amino group and ester carbonyl stabilize the lattice .

- Methyl group steric effects : 4,5-dimethyl substituents induce torsional strain, affecting packing efficiency .

Refinement protocols involve SHELX software suites and riding hydrogen models .

Q. How can contradictory data in reported physical properties (e.g., melting point, solubility) be resolved?

- Methodological Answer : Discrepancies arise from:

- Polymorphism : Recrystallize from different solvents (e.g., methanol vs. ethanol) and compare DSC thermograms .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .

- Standardized protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating) .

Q. What strategies enable regioselective modification of the aromatic ring in this compound?

- Methodological Answer :

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) favors the para position to the amino group due to directing effects .

- Metal-catalyzed cross-coupling : Use Pd(PPh₃)₄ for Suzuki reactions at the 6-position, leveraging steric hindrance from methyl groups .

- Protection/deprotection : Temporarily block the amino group with trifluoroacetyl to direct reactions to the methyl-substituted positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。